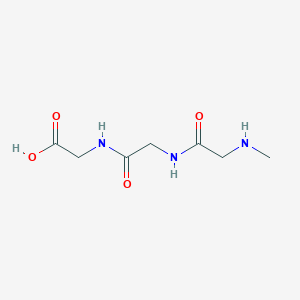

Sarcosylglycylglycine

Descripción general

Descripción

Sarcosylglycylglycine is a compound related to the field of amino acids and peptides. It is associated with sarcosine (N-methylglycine), which is a derivative of glycine, the simplest amino acid. Sarcosylglycylglycine is not directly studied in the provided papers, but its related compounds and derivatives have been investigated in various contexts, such as molecular recognition, synthesis, and conformational analysis.

Synthesis Analysis

The synthesis of sarcosylglycylglycine-like compounds involves various chemical methods. For instance, the synthesis of sarcoursodeoxycholic acid (sarcoUDCA) and its sarcosylsarcosine conjugate was achieved by the mixed anhydride method. The formation of the diamino acid conjugate occurred only when the free amino acid was used for conjugation, as demonstrated in the isolation of glycylglycoUDCA during the conjugation of UDCA with free glycine .

Molecular Structure Analysis

The molecular structure of sarcosine, a component of sarcosylglycylglycine, has been studied using techniques such as laser-ablation molecular-beam Fourier transform microwave spectroscopy and matrix-isolation FT-IR spectroscopy. These studies have identified different conformers of sarcosine, revealing the presence of intramolecular hydrogen bonds and providing insights into the conformational behavior of sarcosine and its derivatives .

Chemical Reactions Analysis

Chemical reactions involving sarcosine and its derivatives have been explored, such as the ion-molecule reactions of the proton-bound dimer of sarcosine and glycylglycine. These reactions proceed via association and ligand switching, with molecular recognition demonstrated for the ligand switching reactions. Nitrogen-containing bases preferred to switch out sarcosine, while oxygen-containing bases preferred to switch out glycylglycine . Additionally, the oxidation of sarcosine by D-amino-acid oxidase has been studied, yielding methylamine and glyoxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sarcosine and related compounds have been characterized through various studies. For example, the crystal structure and conformation of the tripeptide glycyl-glycyl-sarcosine were determined, revealing an extended conformation at the N-terminal part and a polyglycine-II type of conformation at the C-terminal part . The low-temperature solid-state FTIR study of sarcosine showed the presence of both neutral and zwitterionic amino acid forms in the solid state, with the neutral forms converting non-reversibly to the zwitterionic forms upon temperature increase .

Aplicaciones Científicas De Investigación

1. Schizophrenia Treatment

Sarcosine, a derivative of Sarcosylglycylglycine, has been studied for its potential in treating schizophrenia. It acts as a type 1 glycine transporter inhibitor and shows a significant effect in relieving overall clinical symptoms of schizophrenia. However, its impact on cognitive functions is not significant (Chang et al., 2020).

2. Neurological Impact

Sarcosine treatment in schizophrenia patients also influences neuronal and glial metabolites in the brain, particularly in the left dorsolateral prefrontal cortex. This suggests sarcosine's role in modulating brain chemistry, impacting neuron viability and neuroglial activity (Strzelecki et al., 2015).

3. Prostate Cancer Marker

Sarcosine has been identified as a potential biomarker in prostate cancer progression. Its concentration increases during the progression to metastasis and can be detected in urine, making it a non-invasive diagnostic tool (Cavaliere et al., 2011).

4. Diabetes Mellitus Research

In diabetes research, glycylsarcosine, related to Sarcosylglycylglycine, has been used to study the absorption mechanisms in the jejunum, indicating its role in understanding diabetes treatment and its effects on the gastrointestinal system (Bikhazi et al., 2004).

5. Biotechnological Applications

Sarcosine, as an N-methylated amino acid, has applications in biotechnology, particularly in the fermentative production of N-alkylated glycine derivatives. It serves as a building block for peptide-based drugs and detergents (Mindt et al., 2019).

6. Complementary Medicine

Sarcosine is also explored in complementary and alternative medicine for schizophrenia treatment, showing additional benefits on both positive and negative symptoms without notable side effects (Latif & Nerval, 2011).

7. Metabolic Pathway Analysis

Sarcosine's role in metabolic pathways has been studied, especially in the context of prostate cancer progression. It's involved in complex molecular events, making it a critical component in understanding cancer metabolism (Sreekumar et al., 2009).

8. Microbial Metabolism

Research into sarcosine catabolism in bacteria, particularly in Pseudomonas aeruginosa, has expanded understanding of microbial metabolism and regulatory mechanisms governing bacterial catabolism (Willsey & Wargo, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFXURFHXRJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400134 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarcosylglycylglycine | |

CAS RN |

18479-98-6 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the reaction between Sarcosylglycylglycine and 9-Methyl-10-chloromethylanthracene?

A1: The study investigates the reaction between Sarcosylglycylglycine, a tripeptide, and 9-Methyl-10-chloromethylanthracene, a known carcinogen. [, ] This is important because understanding how carcinogens interact with biological molecules like peptides can provide insights into the mechanisms of cancer development.

Q2: What information do the crystal structures provide about the reaction product?

A2: While the provided abstracts do not detail the specific findings, they highlight that the crystal structures of Sarcosylglycylglycine, 9-Methyl-10-chloromethylanthracene, and their reaction product have been determined. [, ] Analyzing these structures can reveal the specific site of alkylation on the tripeptide by the carcinogen and provide valuable information about the chemical changes induced by this reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)

![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)

![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)